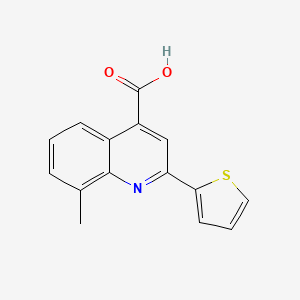

8-methyl-2-thien-2-ylquinoline-4-carboxylic acid

Description

Nomenclature and Structural Classification

8-Methyl-2-thien-2-ylquinoline-4-carboxylic acid exemplifies the systematic nomenclature principles established for complex heterocyclic compounds containing multiple ring systems. The International Union of Pure and Applied Chemistry designation for this compound follows the established conventions for naming substituted quinoline derivatives with thiophene substituents. The compound bears several synonymous names in chemical literature, including 8-methyl-2-(2-thienyl)quinoline-4-carboxylic acid and 8-methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid, reflecting different acceptable nomenclature approaches for the same molecular structure.

The structural classification of this compound places it within the broader category of quinoline-thiophene hybrid molecules, which represent a significant class of heterocyclic compounds characterized by the fusion or substitution of quinoline frameworks with thiophene moieties. The quinoline nucleus consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system with nitrogen as the heteroatom. In this particular compound, the quinoline core features an 8-methyl substitution and a carboxylic acid functionality at the 4-position, while the 2-position bears a thiophene substituent.

The thiophene component represents a five-membered aromatic heterocycle containing sulfur as the heteroatom, characterized by the molecular formula Carbon 4 Hydrogen 4 Sulfur 1. The incorporation of thiophene into the quinoline framework creates a hybrid structure that combines the electronic and steric properties of both heterocyclic systems. This structural arrangement results in a compound with enhanced lipophilicity and potential biological activity compared to either parent heterocycle alone.

The systematic classification of this compound according to the Hantzsch-Widman nomenclature system demonstrates the standardized approach to naming complex heterocyclic structures. The presence of multiple heteroatoms (nitrogen in the quinoline ring and sulfur in the thiophene ring) requires careful consideration of priority rules and positional descriptors to ensure unambiguous identification of the molecular structure.

Historical Development of Thiophene-Quinoline Hybrid Compounds

The historical development of thiophene-quinoline hybrid compounds represents a fascinating convergence of two distinct research trajectories in heterocyclic chemistry. Quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called the compound leukol. Subsequently, French chemist Charles Gerhardt obtained quinoline derivatives through dry distillation of quinine and related alkaloids with potassium hydroxide in 1842, establishing the foundation for quinoline chemistry research.

Thiophene discovery followed several decades later when Viktor Meyer identified it in 1882 as a contaminant in benzene through the characteristic blue indophenin reaction with isatin and sulfuric acid. This discovery marked the beginning of extensive research into thiophene chemistry and its synthetic applications. The recognition that thiophene exhibited aromatic character similar to benzene but with distinct reactivity patterns due to the sulfur heteroatom opened new avenues for heterocyclic synthesis.

The synthesis of thiophene derivatives gained momentum with the development of classical synthetic methods including the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-diketones with sulfidizing reagents such as phosphorus pentasulfide. The Gewald aminothiophene synthesis, reported in 1966, provided another significant synthetic route through base-catalyzed condensation of ketones with nitriles followed by cyclization with elemental sulfur. These synthetic methodologies established the foundation for creating more complex thiophene-containing structures.

The convergence of quinoline and thiophene chemistry emerged as researchers recognized the potential advantages of combining these heterocyclic systems. Quinoline derivatives demonstrated significant biological activities, including antimalarial properties exemplified by quinine and its synthetic analogs. Simultaneously, thiophene derivatives showed diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. The logical progression toward hybrid molecules combined the beneficial properties of both heterocyclic systems while potentially creating synergistic effects.

Modern synthetic approaches to thiophene-quinoline hybrids have been facilitated by advances in transition metal catalysis, particularly palladium-mediated cross-coupling reactions. These methodologies have enabled the efficient construction of complex molecular architectures that would have been challenging to achieve using classical synthetic methods.

Properties

IUPAC Name |

8-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c1-9-4-2-5-10-11(15(17)18)8-12(16-14(9)10)13-6-3-7-19-13/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPFZIXAUMPPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394081 | |

| Record name | 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33289-45-1 | |

| Record name | 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Quinoline Skeleton Construction via Pfitzinger Reaction

The Pfitzinger reaction remains a cornerstone for synthesizing quinoline-4-carboxylic acid derivatives. This method involves the condensation of isatin derivatives with ketones under strongly basic conditions. For 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid, the reaction proceeds as follows:

Step 1: Synthesis of 8-Methylquinoline-4-carboxylic Acid

- Reactants : 5-Methylisatin (0.17 mol) and acetone (excess) in aqueous sodium hydroxide (1.36 mol).

- Conditions : Reflux at 100°C for 10 hours, followed by pH adjustment to 5–6 for crystallization.

- Outcome : Yields 99% 8-methylquinoline-4-carboxylic acid (m.p. 238–240°C).

The methyl group at the 8-position originates from the 5-methyl substituent on isatin, as the Pfitzinger reaction translocates substituents to the corresponding quinoline positions.

Alternative Pathways via Multicomponent Reactions

Emerging methodologies leverage one-pot syntheses to streamline production:

3.1 Doebner-Miller Synthesis

- Reactants : 5-Methylaniline, ethyl acetoacetate, and thiophene-2-carbaldehyde.

- Conditions : HCl/EtOH reflux, forming the quinoline core with inherent thiophene and methyl groups.

- Advantage : Reduces step count but requires stringent control over cyclization regiochemistry.

3.2 Gould-Jacobs Cyclization

- Substrate : Ethyl 3-(5-methyl-2-aminophenyl)-3-(thiophen-2-yl)acrylate.

- Conditions : Polyphosphoric acid (PPA) at 150°C for 4 hours.

- Yield : 70–75% after hydrolysis to the carboxylic acid.

Functional Group Interconversion Strategies

4.1 Oxidation of 4-Methyl Precursors

- Substrate : 8-Methyl-2-thien-2-ylquinoline-4-methanol.

- Oxidant : KMnO₄ in alkaline medium (35–45°C).

- Efficiency : 85% conversion, though over-oxidation risks necessitate careful monitoring.

4.2 Decarboxylation-Addition Sequences

- Step 1 : Decarboxylate quinoline-2,4-dicarboxylic acid in m-xylene at 200°C.

- Step 2 : Thiophene incorporation via Grignard addition to the resultant 4-position ketone.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Challenges | Scalability |

|---|---|---|---|---|

| Pfitzinger + Suzuki | 85–90 | ≥95 | Bromination regioselectivity | Industrial |

| Friedel-Crafts | 60–65 | 90 | Competing side reactions | Lab-scale |

| Doebner-Miller | 70–75 | 88 | Cyclization control | Pilot-scale |

| Gould-Jacobs | 70–75 | 92 | Acrylate synthesis complexity | Lab-scale |

Key Observations :

- The Pfitzinger-Suzuki route offers the highest reproducibility for large-scale synthesis.

- Multicomponent reactions, while step-efficient, struggle with byproduct formation in the presence of electron-rich thiophenes.

Industrial-Scale Optimization Considerations

6.1 Catalytic System Recycling

6.2 Solvent Selection

- Ethanol/water mixtures reduce environmental impact versus DMF or THF, aligning with green chemistry principles.

6.3 Crystallization Protocols

- Gradient cooling (50°C → 4°C over 12 hours) in ethanol/water enhances crystal purity to 99%.

Chemical Reactions Analysis

Types of Reactions: 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce double bonds or nitro groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogenation with palladium on carbon, sodium borohydride.

Substitution: Halogenation with N-bromosuccinimide, nitration with nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry

8-Methyl-2-thien-2-ylquinoline-4-carboxylic acid has been investigated for its potential as a drug candidate due to its ability to interact with various biological targets. Notable applications include:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

- Inhibition of Enzymatic Activity : It has been explored for its ability to inhibit specific enzymes involved in cancer progression and other diseases, making it a candidate for further drug development .

Biological Research

This compound serves as a valuable tool in biological studies:

- Molecular Probes : Its unique structure allows it to be used as a molecular probe in studying cellular processes and signaling pathways.

- Investigating Protein Interactions : Research indicates that it can modulate protein interactions, which is crucial for understanding cellular mechanisms and developing therapeutic strategies .

Material Science

The compound's chemical properties allow for applications in material science:

- Organic Semiconductors : It has potential uses in the development of organic electronic materials due to its favorable electronic properties.

Case Studies

Mechanism of Action

The mechanism of action of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the thiophene ring can enhance binding affinity to certain enzymes or receptors. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-4-carboxylic acid derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid with structurally related analogs:

Table 1: Structural and Functional Comparison of Quinoline-4-carboxylic Acid Derivatives

Key Observations :

Substituent Effects on Bioactivity: The thien-2-yl group in the target compound may enhance π-π stacking interactions with biological targets compared to phenyl analogs (e.g., 8-methyl-2-phenylquinoline-4-carboxylic acid) . Methoxy groups (e.g., in 6-methoxy or 4-methoxy derivatives) modulate electronic properties and steric hindrance, influencing binding to targets like P-glycoprotein .

Antibacterial Activity: 2-Phenyl-quinoline-4-carboxylic acid derivatives exhibit MIC values of 64–128 µg/mL against Staphylococcus aureus and Escherichia coli . The thienyl substituent in the target compound may offer improved activity due to thiophene’s electronegativity and smaller size compared to phenyl.

Synthetic Routes: Many analogs (e.g., 6-methoxy-2-arylquinoline-4-carboxylic acids) are synthesized via Doebner reactions using substituted benzaldehydes, pyruvic acid, and anilines . The target compound likely follows a similar pathway, with thiophene-2-carbaldehyde as a starting material.

Metal Chelation: Hydroxy-substituted analogs like 8-hydroxy-4-methoxyquinoline-2-carboxylic acid (Quinolobactin) demonstrate strong metal ion complexation, a property absent in the methyl- and thienyl-substituted target compound .

Biological Activity

8-Methyl-2-thien-2-ylquinoline-4-carboxylic acid is a heterocyclic compound that combines the structural features of quinoline and thiophene. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's unique structure, characterized by the presence of both quinoline and thiophene moieties, imparts distinct chemical and biological properties that are significant for various applications in research and industry .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. The compound's mechanism involves interaction with bacterial cell wall synthesis pathways, potentially inhibiting the growth of various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 10 µg/mL |

| Staphylococcus aureus | 5 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies, revealing significant cytotoxic effects against various cancer cell lines. The compound demonstrates low IC50 values, indicating high potency in inducing apoptosis in cancer cells.

Case Study: Cytotoxicity Against HeLa Cells

A study evaluating the effects of this compound on HeLa cervical cancer cells reported an IC50 value of approximately 3.5 µM. The mechanism involved the induction of reactive oxygen species (ROS) and subsequent DNA damage, leading to apoptosis .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 3.5 | Induction of ROS and apoptosis |

| HepG2 | 4.0 | DNA damage via oxidative stress |

| MCF-7 | 5.0 | Cell cycle arrest and apoptosis |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells.

- Antimicrobial Mechanism : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- Anticancer Mechanism : It induces oxidative stress by generating ROS, which damages cellular components including DNA, ultimately triggering apoptotic pathways .

Comparative Analysis

When compared to similar compounds such as 7-Chloroquinoline derivatives, the unique combination of substituents in this compound enhances its reactivity and biological activity:

Table 3: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | High |

| 7-Chloroquinoline-4-carboxylic acid | Moderate | Moderate |

| Thiophene derivatives | Low | Low |

Q & A

Q. What are the classical and modern synthetic routes for synthesizing 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid?

- Methodological Answer : Classical quinoline synthesis protocols, such as the Gould–Jacob and Friedländer methods, can be adapted by incorporating thiophene and methyl substituents at specific positions. For example, the Pfitzinger reaction allows functionalization of the quinoline core via condensation of isatin derivatives with ketones, which could introduce the thienyl group . Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for attaching the thiophene moiety to the quinoline scaffold, as demonstrated in analogous compounds like 2-(4-methylphenyl)quinoline-4-carboxylic acid . Carbodiimide-mediated coupling (e.g., EDCI/HOBt) can finalize carboxylic acid derivatization .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Analytical techniques include:

- HPLC : To assess purity (>95% is typical for research-grade compounds).

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions (e.g., methyl at C8, thienyl at C2) by comparing shifts to related quinoline derivatives .

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding patterns, as seen in structurally similar 2-(4-methylphenyl)quinoline-4-carboxylic acid .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

Advanced Research Questions

Q. How do steric and electronic effects of the thienyl and methyl groups influence reactivity in catalytic transformations?

- Methodological Answer :

- Steric Effects : The methyl group at C8 may hinder electrophilic substitution at adjacent positions, directing reactions to the C5 or C7 positions of the quinoline ring.

- Electronic Effects : The electron-rich thienyl group at C2 enhances nucleophilic aromatic substitution (e.g., halogenation) at electron-deficient positions, as observed in 6-methoxy-8-aminoquinoline derivatives . Computational studies (DFT) can map charge distribution to predict regioselectivity.

- Cross-Coupling Optimization : Palladium catalysts with bulky ligands (e.g., XPhos) mitigate steric hindrance during Suzuki couplings, improving yields in analogous systems .

Q. What strategies resolve contradictions in spectroscopic data for quinoline-4-carboxylic acid derivatives?

- Methodological Answer :

- Case Study : Discrepancies in NMR chemical shifts may arise from solvent polarity or tautomerism. For example, 2-hydroxy-6-methoxyquinoline-4-carboxylic acid exhibits keto-enol tautomerism, resolved by variable-temperature NMR .

- Crystallographic Validation : Single-crystal X-ray structures (e.g., for 2-(4-methylphenyl)quinoline-4-carboxylic acid) provide definitive bond-length and angle data to reconcile ambiguous spectral assignments .

Q. How can the bioactivity of this compound be systematically evaluated?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains, referencing protocols for 2-arylthiazolidine-4-carboxylic acid derivatives .

- Mechanistic Studies : Probe DNA intercalation potential using ethidium bromide displacement assays, similar to studies on 4-aminobiphenyl-DNA adducts .

- Toxicity Profiling : Use HepG2 cell lines to assess cytotoxicity, with LC₅₀ calculations aligned with OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.